5-(4-ethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the cyclization of hydrazones derived from specific aldehydes and aryl hydrazines, utilizing catalysts such as chloramine-T for oxidative cyclization. Compounds similar to 5-(4-ethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole can be synthesized through a one-pot sequential N-acylation/dehydrative cyclization process, showcasing the versatility and efficiency of methods available for constructing the oxadiazole ring (Wet-osot et al., 2017).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of an oxadiazole ring, which can form dihedral angles with attached phenyl rings, affecting the compound's overall molecular geometry. For instance, certain oxadiazole compounds exhibit small dihedral angles between the oxadiazole ring and directly bonded phenyl rings, influencing their molecular orientation and potentially their reactivity and interactions with other molecules (Wang et al., 2005).
Chemical Reactions and Properties
Oxadiazole derivatives participate in a variety of chemical reactions, reflecting their reactivity and functional versatility. They can undergo cyclization, substitution, and other reactions enabling the synthesis of a wide range of derivatives with diverse properties. The presence of functional groups such as ethoxy and methylphenyl groups in the structure of this compound contributes to its unique chemical behavior.
Physical Properties Analysis
The physical properties of oxadiazole derivatives, including melting points, solubility, and crystalline behavior, can vary significantly based on the substituents attached to the oxadiazole ring. These properties are crucial for determining the compound's suitability for various applications, from materials science to electronics.
Chemical Properties Analysis
Oxadiazole compounds exhibit a range of chemical properties, such as acidity, basicity, and photoluminescence, influenced by their molecular structure. For example, the excited-state acidity of certain bifunctional molecules containing the oxadiazole moiety can differ markedly, affecting their fluorescence and potential applications in sensing and imaging (Pereira et al., 1984).
properties
IUPAC Name |
5-(4-ethoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-20-14-10-8-13(9-11-14)17-18-16(19-21-17)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVZVEUQTMRACP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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